Structural Differentiation from the 2,4-Difluoro RORγ Inverse Agonist Chemotype (XY039)
The target compound carries a 5-fluoro-2-methoxybenzenesulfonamide moiety, whereas the crystallographically characterized RORγ inverse agonist XY039 (compound 13e; IC₅₀ = 0.55 μM in RORγ transcriptional assay) bears a 2,4-difluorobenzenesulfonamide group and an N-(4-(trifluoromethyl)benzyl)sulfonyl substituent on the tetrahydroquinoline nitrogen [1]. The 5-fluoro-2-methoxy pattern introduces a methoxy group at the ortho position relative to the sulfonamide linkage, which alters both hydrogen-bonding capacity and electron density on the aromatic ring compared to the 2,4-difluoro pattern. In the XY039 co-crystal structure (PDB: 7XQE), the benzenesulfonamide moiety engages in critical interactions within the RORγ ligand-binding pocket; substitution at the 5-position with fluorine and the 2-position with methoxy is predicted to modulate these contacts differently than the 2,4-difluoro arrangement [2].
| Evidence Dimension | Benzenesulfonamide ring substitution pattern and predicted RORγ binding interactions |
|---|---|
| Target Compound Data | 5-fluoro-2-methoxybenzenesulfonamide moiety; N-tosyl on tetrahydroquinoline |
| Comparator Or Baseline | XY039 (compound 13e): 2,4-difluorobenzenesulfonamide moiety; N-(4-(trifluoromethyl)benzyl)sulfonyl on tetrahydroquinoline; IC₅₀ = 0.55 μM in RORγ transcriptional assay |
| Quantified Difference | No direct IC₅₀ data available for target compound; structural differentiation is established at the level of substitution pattern and predicted binding mode divergence |
| Conditions | RORγ LBD co-crystal structure (PDB: 7XQE; resolution 2.57 Å); RORγ transcriptional assay (HEK293T cells) |
Why This Matters
The distinct substitution pattern may yield a different selectivity profile across the ROR nuclear receptor subfamily (RORα, RORβ, RORγ), which is critical for researchers selecting a chemical probe with minimized off-target nuclear receptor activity.
- [1] Wu XS, Luo XY, Li CC, Zhao XF, Zhang C, Chen XS, et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol Sin. 2024. DOI: 10.1038/s41401-024-01274-z. View Source
- [2] RCSB PDB. 7XQE: Crystal Structure of human RORgamma (C455E) LBD in complex with compound XY039. Deposited 2022-05-07. DOI: 10.2210/pdb7xqe/pdb. View Source
